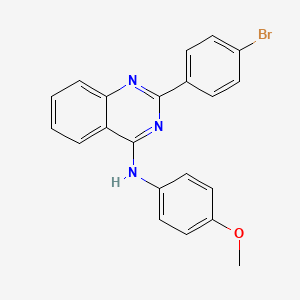![molecular formula C17H20N2O B4729032 N-[1-(4-propylphenyl)ethyl]nicotinamide](/img/structure/B4729032.png)
N-[1-(4-propylphenyl)ethyl]nicotinamide
Descripción general
Descripción
N-[1-(4-propylphenyl)ethyl]nicotinamide, commonly known as PEP005, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to a class of compounds known as diterpene esters, which are found in various marine organisms. PEP005 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
PEP005 acts by activating a signaling pathway known as the protein kinase C (PKC) pathway. PKC is a family of enzymes that play a key role in various cellular processes, including cell growth, differentiation, and survival. PEP005 specifically activates the PKCδ isoform, which leads to the induction of apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
PEP005 has been shown to have several biochemical and physiological effects. It induces cell death in cancer cells by activating the PKCδ pathway, which leads to the activation of various downstream signaling pathways. PEP005 also has immunomodulatory effects, which could enhance the immune response against cancer cells. Additionally, PEP005 has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PEP005 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. PEP005 has also been extensively studied, which means that there is a large body of literature available on its properties and potential uses. However, PEP005 also has some limitations for lab experiments. It is a highly reactive compound, which means that it can be difficult to handle and store. Additionally, PEP005 has been shown to have some toxic effects, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on PEP005. One area of interest is the development of novel formulations of PEP005 that could enhance its efficacy and reduce its toxicity. Another area of interest is the evaluation of PEP005 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is a need for further research on the immunomodulatory effects of PEP005, which could have implications for the treatment of various immune-related disorders. Finally, there is a need for further research on the mechanisms of action of PEP005, which could lead to the development of novel cancer therapies.
Aplicaciones Científicas De Investigación
PEP005 has been extensively studied for its potential use in cancer treatment. It has been shown to induce cell death in various cancer cell lines, including melanoma, squamous cell carcinoma, and basal cell carcinoma. PEP005 has also been shown to have immunomodulatory effects, which could enhance the immune response against cancer cells.
Propiedades
IUPAC Name |
N-[1-(4-propylphenyl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-3-5-14-7-9-15(10-8-14)13(2)19-17(20)16-6-4-11-18-12-16/h4,6-13H,3,5H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZYOVQZHFXMSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-(4-chlorophenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4728963.png)


![3-chloro-2-[(4-phenyl-1-piperazinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4728984.png)
![4-chloro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4728988.png)
![N-[3-(aminocarbonyl)phenyl]-3-isobutoxybenzamide](/img/structure/B4728995.png)
![4-{methyl[(4-nitrophenyl)sulfonyl]amino}-N-(2-phenylethyl)butanamide](/img/structure/B4728998.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-cyclohexylpropanamide](/img/structure/B4729010.png)
![4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4729014.png)
![methyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4729024.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4729026.png)


![ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4729063.png)